2-Amino-3-Fluoro-4-methylpyridine

CAS No.: 1003710-35-7

Cat. No.: VC3354703

Molecular Formula: C6H7FN2

Molecular Weight: 126.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003710-35-7 |

|---|---|

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.13 g/mol |

| IUPAC Name | 3-fluoro-4-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C6H7FN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |

| Standard InChI Key | GMRCETURKYMUNO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)N)F |

| Canonical SMILES | CC1=C(C(=NC=C1)N)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

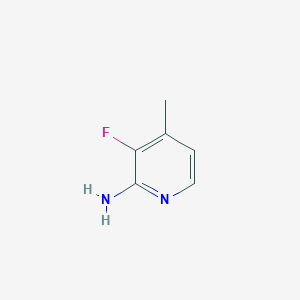

2-Amino-3-Fluoro-4-methylpyridine belongs to the class of fluorinated aminopyridines, featuring a pyridine ring with three substitutions: an amino group at position 2, a fluorine atom at position 3, and a methyl group at position 4. The structural arrangement of these functional groups creates a unique electronic distribution within the molecule, influencing its reactivity patterns and biological activity.

The compound can be described using various nomenclature systems:

-

IUPAC name: 2-Amino-3-fluoro-4-methylpyridine

-

Molecular formula: C6H7FN2

-

Molecular weight: approximately 126.13 g/mol

The presence of the electron-withdrawing fluorine atom adjacent to the electron-donating amino group creates an interesting electronic environment that distinguishes this compound from other aminopyridine derivatives. This electronic distribution likely influences the compound's hydrogen bonding capabilities, reactivity, and potential interactions with biological targets.

Physical Properties

Based on the properties of structurally similar compounds, 2-Amino-3-Fluoro-4-methylpyridine is expected to appear as a white to off-white crystalline solid under standard conditions. Although specific data for this exact compound is limited in the search results, we can infer some properties by examining related compounds.

The physical properties of 2-Amino-3-Fluoro-4-methylpyridine are influenced by the presence of the fluorine atom, which typically enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The amino group likely contributes to hydrogen bonding capabilities, while the methyl group adds lipophilicity and potentially affects the electron density of the aromatic ring.

Table 1.1: Estimated Physical Properties of 2-Amino-3-Fluoro-4-methylpyridine

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State | White to off-white crystalline solid | Based on similar pyridine derivatives |

| Molecular Weight | 126.13 g/mol | Calculated from molecular formula |

| Solubility | Moderately soluble in organic solvents, limited water solubility | Based on structural features |

| Melting Point | 90-130°C | Estimated from similar aminopyridines |

| Boiling Point | >200°C | Estimated from similar pyridine derivatives |

| pKa | ~3.5-4.5 (pyridine nitrogen) | Based on other substituted pyridines |

Comparison with Related Compounds

Several structurally related compounds provide context for understanding 2-Amino-3-Fluoro-4-methylpyridine's properties and potential applications. The structural relationships between these compounds help establish potential synthesis routes and applications.

Table 1.2: Comparison of 2-Amino-3-Fluoro-4-methylpyridine with Related Compounds

The presence of different functional groups at specific positions on the pyridine ring significantly alters the chemical reactivity and biological properties of these compounds. For instance, the 3-amino-2-fluoro-4-picoline isomer is noted for its utility in synthesizing compounds with opioid receptor activity , while 2-amino-4-methylpyridine has been investigated as a potential PET tracer .

Synthesis Methods

Challenges in Synthesis

The synthesis of fluorinated pyridine derivatives presents several challenges that need to be addressed:

-

Regioselectivity: Controlling the position of functional groups on the pyridine ring requires careful selection of reaction conditions and starting materials.

-

Fluorination methods: Introduction of fluorine atoms often requires specialized reagents and handling procedures due to the reactivity of fluorinating agents.

-

Functional group compatibility: The presence of amino and methyl groups may interfere with certain fluorination reactions, necessitating protective group strategies.

-

Purification considerations: Separating the desired product from reaction byproducts, particularly positional isomers, may require advanced purification techniques.

A potential approach to address these challenges is the use of sequential functionalization, starting with a suitable pyridine derivative and introducing the functional groups in a controlled manner. For example, one might start with 4-methylpyridine, introduce the fluorine atom at position 3, and then add the amino group at position 2.

Applications and Research

Medicinal Chemistry Applications

2-Amino-3-Fluoro-4-methylpyridine has potential applications in medicinal chemistry as a building block for the synthesis of biologically active compounds. The strategic positioning of the amino, fluoro, and methyl groups provides a scaffold that can be further modified to develop compounds with specific pharmacological properties.

Based on the applications of related compounds, 2-Amino-3-Fluoro-4-methylpyridine may serve as a precursor for developing:

-

Receptor modulators: The structural similarity to 3-amino-2-fluoro-4-picoline suggests potential applications in developing compounds with activity at opioid receptors .

-

Enzyme inhibitors: Fluorinated aminopyridines often display enhanced binding to enzyme active sites due to the unique electronic properties of the fluorine atom.

-

Pharmaceutical intermediates: The functional groups present in the molecule provide multiple points for further derivatization to create complex drug candidates.

The incorporation of fluorine in medicinal chemistry has become increasingly important due to the unique properties it imparts to molecules, including:

-

Enhanced metabolic stability

-

Improved binding interactions through hydrogen bonding and lipophilicity modulation

-

Altered electronic properties of the aromatic ring system

-

Potential for 18F radiochemical labeling for PET imaging applications

Current Research Status

For example, research on 2-amino-4-methylpyridine has explored its potential as a PET tracer for inducible enzyme systems , suggesting that the fluorinated analog might also have applications in molecular imaging. Similarly, studies on 2-amino-3-fluoro-4-hydroxypyridine have revealed potential antitumor activity and specific protein interactions, which might extend to the methyl-substituted analog as well.

The limited direct research on 2-Amino-3-Fluoro-4-methylpyridine presents opportunities for further investigation, particularly in:

-

Establishing reliable synthetic routes

-

Characterizing its physicochemical properties

-

Exploring its biological activity and potential therapeutic applications

-

Investigating its utility as a building block in material science

Chemical Reactivity

Functional Group Interactions

The reactivity of 2-Amino-3-Fluoro-4-methylpyridine is influenced by the electronic interactions between its three functional groups and the pyridine ring. These interactions create a unique reactivity profile that distinguishes it from other pyridine derivatives.

The primary reactive sites include:

-

Amino group (NH2): Acts as a nucleophile in various substitution and addition reactions. The adjacent fluorine atom likely reduces its nucleophilicity compared to non-fluorinated analogs due to the electron-withdrawing effect.

-

Pyridine nitrogen: Serves as a weakly basic site and potential coordination point for metal ions. The presence of the electron-withdrawing fluorine may reduce the basicity of the pyridine nitrogen.

-

Methyl group: Can undergo oxidation reactions or serve as a site for further functionalization through radical chemistry.

-

C-F bond: Generally stable but may participate in certain nucleophilic substitution reactions under forcing conditions.

The electronic effects of these functional groups on each other create a complex reactivity pattern. For example, the electron-donating amino group and the electron-withdrawing fluorine atom have opposing electronic effects on the pyridine ring, potentially leading to interesting regioselectivity in electrophilic and nucleophilic reactions.

Reaction Mechanisms

Understanding the reaction mechanisms involving 2-Amino-3-Fluoro-4-methylpyridine is essential for predicting its behavior in various chemical transformations. Based on the properties of similar compounds, several key reaction mechanisms can be anticipated:

-

Nucleophilic aromatic substitution: The electron-withdrawing effect of the fluorine atom activates the pyridine ring toward nucleophilic attack, particularly at positions ortho and para to the fluorine.

-

Electrophilic aromatic substitution: The amino group directs electrophilic attack to ortho and para positions, while the fluorine deactivates the ring toward electrophilic attack.

-

Coordination chemistry: The pyridine nitrogen and amino group can coordinate to metal centers, potentially forming stable complexes with various transition metals.

-

Hydrogen bonding interactions: The amino group can serve as both a hydrogen bond donor and acceptor, while the pyridine nitrogen acts as a hydrogen bond acceptor.

These mechanisms contribute to the versatility of 2-Amino-3-Fluoro-4-methylpyridine as a synthetic intermediate and potential pharmacophore in drug discovery.

Analytical Methods

Identification Techniques

Various analytical techniques can be employed to identify and characterize 2-Amino-3-Fluoro-4-methylpyridine. Based on methods used for similar compounds, the following techniques are likely to be effective:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show characteristic signals for the amino protons, methyl protons, and aromatic protons.

-

19F NMR would provide a distinctive signal for the fluorine atom.

-

13C NMR would reveal the carbon framework and help confirm the substitution pattern.

-

-

Mass Spectrometry (MS):

-

Would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features.

-

Typical fragments might include loss of the amino group or methyl group.

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic bands for N-H stretching (amino group), C-H stretching (methyl group), and C-F stretching.

-

Based on similar compounds, IR spectroscopy might show bands around 3300-3500 cm-1 (N-H stretching), 2900-3000 cm-1 (C-H stretching), and 1000-1400 cm-1 (various C-O, C-N, and C-F stretching modes) .

-

-

X-ray Crystallography:

-

Would provide definitive structural confirmation, including bond lengths, angles, and crystal packing arrangements.

-

Quantification Methods

Accurate quantification of 2-Amino-3-Fluoro-4-methylpyridine is important for both research and potential commercial applications. Several methods might be suitable for this purpose:

-

High-Performance Liquid Chromatography (HPLC):

-

Likely the method of choice for quantification, using appropriate detection methods such as UV detection at wavelengths where the compound shows strong absorption.

-

Reversed-phase HPLC with a C18 column might be suitable, based on methods used for similar compounds.

-

-

Gas Chromatography (GC):

-

May be applicable with appropriate derivatization if needed.

-

The presence of the amino group might require derivatization to improve peak shape and detection sensitivity.

-

-

Spectrophotometric Methods:

-

UV-Vis spectroscopy might be useful for quantification in simple matrices, as the aromatic system with its various substituents would likely show characteristic absorption patterns.

-

Based on studies of similar compounds, 2-Amino-3-Fluoro-4-methylpyridine might participate in proton transfer reactions that could be monitored spectrophotometrically .

-

-

Capillary Electrophoresis:

-

Might offer high-resolution separation, particularly for distinguishing between positional isomers.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume